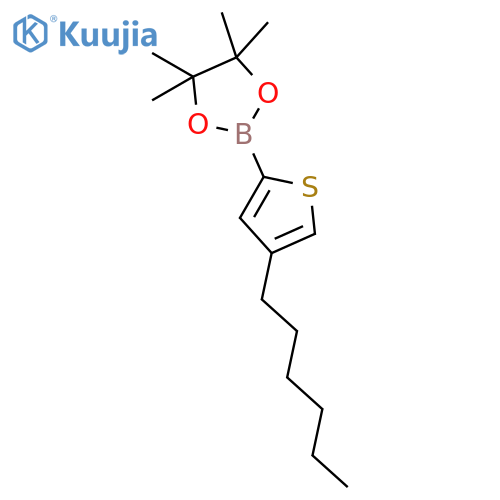Cas no 883742-29-8 (2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)

883742-29-8 structure
商品名:2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS番号:883742-29-8
MF:C16H27BO2S
メガワット:294.260383844376
MDL:MFCD14708172
CID:634887
PubChem ID:87561649
2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 化学的及び物理的性質
名前と識別子
-
- 2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene
- 1,3,2-Dioxaborolane, 2-(4-hexyl-2-thienyl)-4,4,5,5-tetramethyl-
- 3-Hexyl-5-thiopheneboronic acid pinacol ester
- 2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 4-Hexyl-2-thiopheneboronic Acid Pinacol Ester
- AMTB507
- EOS563
- QEFQFMZHWUCJOA-UHFFFAOYSA-N
- AK146153
- OR311167
- SCHEMBL121471
- MFCD14708172
- H1294
- 4-hexyl-2-thienylboronic acid pinacol ester
- 883742-29-8
- E10052
- A862216
- 4-Hexylthiophene-2-boronic Acid Pinacol Ester
- AKOS015839651
- AS-3148
- DTXSID40659839
- DB-260047
- 4-Hexylthiphene-2-boronic Acid Pinacol Ester
- (4-Hexyl-2-thienyl)boronic acid pinacol ester
-
- MDL: MFCD14708172
- インチ: 1S/C16H27BO2S/c1-6-7-8-9-10-13-11-14(20-12-13)17-18-15(2,3)16(4,5)19-17/h11-12H,6-10H2,1-5H3
- InChIKey: QEFQFMZHWUCJOA-UHFFFAOYSA-N
- ほほえんだ: S1C([H])=C(C([H])=C1B1OC(C([H])([H])[H])(C([H])([H])[H])C(C([H])([H])[H])(C([H])([H])[H])O1)C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 294.1824814g/mol
- どういたいしつりょう: 294.1824814g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 20
- 回転可能化学結合数: 6
- 複雑さ: 304
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 互変異性体の数: 何もない
- ひょうめんでんか: 0
- トポロジー分子極性表面積: 46.7
- 疎水性パラメータ計算基準値(XlogP): 何もない
じっけんとくせい
- 屈折率: 1.4950-1.4990
2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162288-1g |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
883742-29-8 | 98% | 1g |
¥958.00 | 2024-04-27 | |
| Apollo Scientific | OR311167-1g |
3-Hexyl-5-thiopheneboronic acid pinacol ester |
883742-29-8 | 98% | 1g |
£58.00 | 2025-02-20 | |
| abcr | AB261446-1g |
(4-Hexyl-2-thienyl)boronic acid pinacol ester; . |
883742-29-8 | 1g |
€161.00 | 2025-03-19 | ||
| Key Organics Ltd | AS-3148-5G |
3-Hexyl-5-thiopheneboronic acid pinacol ester |
883742-29-8 | >95% | 5g |
£259.00 | 2025-02-08 | |
| AK Scientific | AMTB507-250mg |
3-Hexyl-5-thiopheneboronic acid pinacol ester |
883742-29-8 | 95% | 250mg |
$39 | 2025-02-18 | |
| AK Scientific | AMTB507-1g |
3-Hexyl-5-thiopheneboronic acid pinacol ester |
883742-29-8 | 95% | 1g |
$95 | 2025-02-18 | |
| Chemenu | CM134292-5g |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
883742-29-8 | 98% | 5g |
$316 | 2021-08-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | H1294-5G |
4-Hexyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene |
883742-29-8 | >98.0%(GC) | 5g |
¥1410.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D748515-5g |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
883742-29-8 | 98.0% | 5g |
$265 | 2024-06-07 | |
| Chemenu | CM134292-5g |
2-(4-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
883742-29-8 | 98% | 5g |
$445 | 2023-02-17 |
2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 関連文献
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Wei Cui,Ruijie Zhu,Yong Zheng,Qifeng Mu,Menghan Pi,Rong Ran J. Mater. Chem. A, 2021,9, 9706-9718
-
Hucheng Wang,Liqun Liu,Shengyu Bai,Xuhong Guo,Rienk Eelkema,Jan H. van Esch,Yiming Wang Soft Matter, 2020,16, 9406-9409
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
883742-29-8 (2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane) 関連製品
- 635305-48-5(4,4,5,5-Tetramethyl-2-(4-methylthiophen-2-yl)-1,3,2-dioxaborolane)
- 850881-09-3(2-(3-Hexylthiophen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
- 1331592-89-2((2E)-N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-(furan-2-yl)prop-2-enamide)
- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)
- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)
- 3213-79-4(N1,N2-Dimethylbenzene-1,2-diamine)
- 1040634-44-3(2-{3-benzyl-8-fluoro-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}-N-(3-fluorophenyl)acetamide)
- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)
推奨される供給者
Amadis Chemical Company Limited
(CAS:883742-29-8)2-(4-Hexyl-2-thienyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

清らかである:99%
はかる:5g
価格 ($):315.0